molecular formula C₂₀¹³C₂H₁₆D₃N₃O₄ B1154533 Tadalafil-13C2,d3

Tadalafil-13C2,d3

Cat. No.: B1154533
M. Wt: 394.41
Attention: For research use only. Not for human or veterinary use.
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Description

Tadalafil-13C2,d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₀¹³C₂H₁₆D₃N₃O₄ and its molecular weight is 394.41. The purity is usually 95%.
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Properties

Molecular Formula

C₂₀¹³C₂H₁₆D₃N₃O₄

Molecular Weight

394.41

Synonyms

(6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione-d3;  Cialis-13C2,d3;  GF 196960-13C2,d3;  IC 351-13C2,d3;  ICOS 351-13C2,d3;  Tildenafil-13C2,d3;  UK 336017-13C2,d3

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation of Tadalafil 13c2,d3

The synthesis of Tadalafil-13C2,d3 is a multi-step process designed to strategically introduce isotopic labels into the Tadalafil (B1681874) molecular structure. While detailed proprietary synthesis routes are not fully disclosed in public literature, the process generally involves the use of specifically labeled precursors. A known intermediate in the synthesis of labeled Tadalafil is Chloropretadalafil. impurity.comusbio.net For the synthesis of this compound, a labeled version of this intermediate, such as Chloropretadalafil-13C2-d2, is utilized. impurity.com

The synthesis strategy focuses on incorporating the isotopes in stable positions within the molecule. The notation "13C2,d3" indicates that two carbon atoms have been replaced with their heavier isotope, ¹³C, and three hydrogen atoms have been replaced with deuterium (B1214612). medchemexpress.com The synthesis is designed to place these labels on specific atoms, which is crucial for their function as internal standards in mass spectrometry-based analysis. The final step typically involves a cyclization reaction to form the core structure of Tadalafil from the labeled intermediate.

The molecular formula for this compound is C₂₀¹³C₂H₁₆D₃N₃O₄. cymitquimica.comlgcstandards.com This precise labeling provides a distinct mass signature compared to the unlabeled compound.

Analytical Characterization

1 Mass Spectrometry for Molecular Weight and Isotopic Purity Verification

Mass spectrometry (MS) is a fundamental technique used to confirm the successful synthesis and isotopic enrichment of Tadalafil-13C2,d3. gcms.cz It provides precise mass measurements that can verify the incorporation of the heavier isotopes.

The primary verification is the determination of the molecular weight. Unlabeled Tadalafil (B1681874) has a molecular formula of C₂₂H₁₉N₃O₄ and a corresponding molecular weight of approximately 389.4 g/mol . The incorporation of two ¹³C atoms and three deuterium (B1214612) atoms increases the mass by approximately 5 Daltons. High-resolution mass spectrometry can detect this mass shift with high accuracy, confirming the presence of the labels.

Table 1: Molecular Weight Verification of this compound

Compound Molecular Formula Theoretical Molecular Weight ( g/mol ) Observed Molecular Weight ( g/mol )
Tadalafil (Unlabeled) C₂₂H₁₉N₃O₄ 389.40 ~389.4

Data is representative and based on published values for this compound. cymitquimica.comlgcstandards.com

Furthermore, mass spectrometry is crucial for assessing isotopic purity. The analysis can quantify the abundance of the desired labeled molecule relative to any unlabeled Tadalafil or partially labeled variants. This ensures the reliability of the compound when used as an internal standard in quantitative assays, such as those combining liquid chromatography with mass spectrometry (LC-MS). researchgate.netresearchgate.net

2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position and Abundance

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the exact location of the isotopic labels within the this compound molecule. smashnmr.org Both ¹H NMR and ¹³C NMR spectra provide definitive evidence of the labeling pattern.

In ¹H NMR spectroscopy, the substitution of protons with deuterium atoms leads to the disappearance of the corresponding signals from the spectrum, as deuterium is not detected in standard ¹H NMR experiments. For this compound, where the methyl group is deuterated (d₃), the characteristic singlet signal for the N-methyl protons would be absent.

In ¹³C NMR spectroscopy, the two carbon atoms labeled with ¹³C will exhibit significantly enhanced signals compared to the natural abundance (1.1%) of ¹³C at other carbon positions in the molecule. This high abundance not only confirms the successful incorporation but also pinpoints the location of the labels. Depending on their proximity, coupling between the two ¹³C nuclei (¹³C-¹³C coupling) may also be observed, providing further structural confirmation.

Table 2: Expected NMR Spectroscopy Observations for this compound

Spectroscopy Type Expected Observation Confirmation
¹H NMR Absence of the N-methyl proton signal. Confirms the d₃ labeling on the methyl group.
¹³C NMR Two carbon signals with greatly enhanced intensity. Confirms the position and abundance of the two ¹³C labels.

This table represents expected outcomes based on standard NMR principles applied to the known structure of this compound.

Together, these analytical techniques provide a comprehensive characterization of this compound, ensuring its suitability for use in demanding research and analytical applications.

Table 3: Compound Names Mentioned

Compound Name
Tadalafil
This compound
Chloropretadalafil
Chloropretadalafil-13C2

Advanced Bioanalytical Methodologies Employing Tadalafil 13c2,d3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS is the preferred technique for the quantification of Tadalafil (B1681874) in biological samples due to its high sensitivity and selectivity. semanticscholar.org The use of an isotopically labeled internal standard like Tadalafil-d3 is crucial for correcting for variability in sample preparation and instrument response, leading to high accuracy and precision. nih.gov

Chromatographic Separation Optimization for Tadalafil and Tadalafil-13C2,d3

Effective chromatographic separation of Tadalafil from endogenous matrix components is critical for minimizing ion suppression and ensuring accurate quantification. Researchers have optimized various parameters to achieve sharp peak shapes, good resolution, and short run times.

Several studies have employed reversed-phase C18 columns, which are well-suited for separating moderately nonpolar molecules like Tadalafil. nih.govscholarsresearchlibrary.comresearchgate.net The mobile phase composition is a key factor; a common approach involves a combination of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or ammonium formate). nih.govscholarsresearchlibrary.com The addition of a small amount of acid, like formic acid, is often necessary to improve peak shape and promote protonation for positive ion mode mass spectrometry. semanticscholar.orgnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for a rapid analysis. scholarsresearchlibrary.comresearchgate.net For instance, a mobile phase of 10 mM ammonium acetate in water and acetonitrile (10:90, v/v) has been used effectively. scholarsresearchlibrary.com Another study utilized methanol (B129727) and 10 mM ammonium formate (B1220265) at pH 4.0 (90:10, v/v) to achieve a run time of just 2.5 minutes. nih.gov Due to their identical chemical properties, Tadalafil and its deuterated internal standard co-elute under these conditions, which is the desired behavior for an ideal internal standard. nih.gov

Table 1: Examples of Chromatographic Conditions for Tadalafil Analysis
ColumnMobile PhaseFlow Rate (mL/min)Run Time (min)Reference
Zorbax-SB C18, 75 x 4.6 mm, 3.5 µm10 mM Ammonium Acetate : Acetonitrile (10:90, v/v)0.43.0 scholarsresearchlibrary.com
Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µmMethanol : 10 mM Ammonium Formate, pH 4.0 (90:10, v/v)0.92.5 nih.gov
Shiseido C18, 100 × 2.1 mm, 2.7 µm2.0 mM Ammonium Acetate and Acetonitrile (55:45, v/v) with 0.1% Formic Acid0.71.0 nih.gov

Mass Spectrometric Detection Parameters (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry, particularly using a triple quadrupole instrument, is employed for its high selectivity and sensitivity. Detection is typically performed in the positive electrospray ionization (ESI+) mode, as Tadalafil readily forms a protonated molecular ion [M+H]⁺. semanticscholar.orgnih.gov

The most common and robust quantification method is Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the precursor ion (the protonated molecule), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to detect a specific, high-intensity product ion. This process drastically reduces background noise and enhances selectivity.

For Tadalafil, the precursor ion [M+H]⁺ is observed at m/z 390.3 or 390.4. nih.govnih.gov Upon fragmentation, a common and stable product ion is found at m/z 268.2, corresponding to the neutral loss of the benzodioxole moiety. nih.gov For the deuterated internal standard, Tadalafil-d3, the precursor ion is shifted to m/z 393.1, and the corresponding product ion is found at m/z 271.2. nih.gov The specific monitoring of these transitions ensures that only the compounds of interest are quantified.

Table 2: MRM Transitions for Tadalafil and Labeled Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Tadalafil390.3268.2 nih.gov
Tadalafil-d3393.1271.2 nih.gov
Tadalafil390.4268.3 nih.gov

Matrix Effect Assessment and Mitigation Strategies in Biological Samples

Biological samples like plasma and blood are complex mixtures containing proteins, lipids, and other endogenous substances that can interfere with the ionization of the analyte in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate results. mdpi.com

Assessment of the matrix effect is a critical part of method validation. It is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. semanticscholar.orgnih.gov The use of a co-eluting, stable isotope-labeled internal standard like this compound or Tadalafil-d3 is the most effective strategy to mitigate matrix effects. nih.gov Because the IS experiences the same ion suppression or enhancement as the analyte, the ratio of the analyte peak area to the IS peak area remains constant, thus providing accurate quantification. researchgate.net

Efficient sample preparation is also key to minimizing matrix effects. Techniques such as protein precipitation (PPT) with solvents like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of interfering components before analysis. nih.govnih.govscholarsresearchlibrary.com Studies have shown that with appropriate sample cleanup and the use of a deuterated internal standard, the matrix effect for Tadalafil analysis can be rendered minimal and within acceptable limits (typically 85-115%). nih.govresearchgate.net

Method Validation for Precision, Accuracy, Selectivity, and Sensitivity

A bioanalytical method must be rigorously validated to ensure its reliability, following guidelines from regulatory bodies.

Selectivity: The method must demonstrate that it can quantify the analyte without interference from endogenous matrix components. This is confirmed by analyzing multiple blank matrix samples and ensuring no significant peaks are present at the retention times of the analyte and IS. innovareacademics.in

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. scholarsresearchlibrary.com For Tadalafil in plasma, highly sensitive methods have achieved LLOQs as low as 0.50 ng/mL. nih.govscholarsresearchlibrary.com

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are constructed by plotting the peak area ratio (analyte/IS) against concentration and are evaluated using a linear regression model. Typical linear ranges for Tadalafil in plasma are from 0.50 to 1000 ng/mL, with correlation coefficients (r²) consistently greater than 0.99. nih.govscholarsresearchlibrary.com

Precision and Accuracy: Precision measures the closeness of repeated measurements (% CV or % RSD), while accuracy measures how close the measured value is to the true value (% RE). These are assessed at multiple concentration levels (LLOQ, low, mid, and high QC). For a method to be considered reliable, both intra-batch and inter-batch precision values are typically required to be within 15% (20% at the LLOQ), and accuracy should also be within ±15% (±20% at the LLOQ). nih.govscholarsresearchlibrary.com Validated methods for Tadalafil using a labeled IS consistently meet these criteria. nih.govscholarsresearchlibrary.com

Table 3: Summary of Validation Parameters from a Tadalafil LC-MS/MS Method
ParameterResultReference
Linearity Range0.50–500 ng/mL nih.gov
Correlation Coefficient (r²)≥ 0.9994 nih.gov
LLOQ0.50 ng/mL nih.gov
Intra-batch Precision (% CV)≤ 3.7% nih.gov
Inter-batch Precision (% CV)≤ 3.7% nih.gov
Accuracy97.8% to 104.1% nih.gov
Recovery98.95% to 100.61% nih.gov

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Tadalafil

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been explored for the analysis of Tadalafil. nih.govnih.gov GC-MS is a powerful tool, but its application to a molecule like Tadalafil, which has low volatility and contains polar functional groups, presents challenges.

To be analyzed by GC, Tadalafil typically requires a chemical derivatization step to increase its volatility and thermal stability. nih.gov One study reported a validated method using N,O-bis(trimethylsilyl)-trifluoracetamide (BSTFA) to create a more volatile trimethylsilyl (B98337) derivative of Tadalafil. nih.gov This method, validated for whole blood, used protriptyline (B1194169) as an internal standard, not an isotopically labeled one. nih.gov Identification was based on the detection of characteristic mass fragments. nih.gov

The use of an isotopically labeled internal standard like this compound in a GC-MS method would be advantageous for the same reasons as in LC-MS, primarily to correct for variability during the extraction and derivatization steps. However, published GC-MS methods for Tadalafil have not reported the use of a stable isotope-labeled internal standard. nih.govnih.gov The development of such a method would be a logical step to improve the robustness and accuracy of GC-MS analysis for Tadalafil.

Integration with Ultra-Performance Liquid Chromatography (UPLC-MS/MS) for High-Throughput Analysis

In clinical and research settings where a large number of samples need to be analyzed quickly, high-throughput analysis is essential. Ultra-Performance Liquid Chromatography (UPLC), often referred to as UHPLC, is a significant advancement over traditional HPLC. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for much faster separations without sacrificing chromatographic efficiency. science.gov

When coupled with a fast-scanning tandem mass spectrometer, UPLC-MS/MS enables a dramatic reduction in analysis time. semanticscholar.orgnih.gov Several methods for Tadalafil have been developed using UPLC-MS/MS, achieving total run times as short as 1.0 to 2.0 minutes per sample. nih.govresearchgate.net This is a substantial improvement over older HPLC methods that could take 5 minutes or longer. semanticscholar.org The rapid analysis is achieved by using higher flow rates and shorter columns, which is made possible by the UPLC system's ability to operate at much higher backpressures. science.gov

The integration of a simple and rapid sample preparation technique, such as protein precipitation, with a fast UPLC-MS/MS method using an isotopically labeled internal standard like this compound, creates a powerful platform for high-throughput, quantitative bioanalysis. nih.gov This approach is ideal for large-scale pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. koreamed.org

Role of this compound as an Internal Standard in Quantitative Bioanalysis

In the realm of quantitative bioanalysis, particularly within pharmacokinetic and bioequivalence studies, the accuracy and reliability of analytical measurements are paramount. The quantification of analytes in complex biological matrices such as plasma is susceptible to variations arising from sample preparation, instrument response, and matrix effects. To mitigate these variables, an internal standard (IS) is incorporated into the analytical workflow. This compound, a stable isotope-labeled (SIL) version of Tadalafil, represents the gold standard for use as an internal standard in mass spectrometry-based bioanalytical methods. medchemexpress.commedchemexpress.com

The fundamental principle of using an internal standard is to add a known quantity of a compound, which is chemically and physically similar to the analyte, to every sample, calibrator, and quality control sample before any sample processing steps. The ratio of the analytical response of the analyte to the response of the IS is then used for quantification. This approach effectively corrects for the loss of the analyte during sample extraction and for fluctuations in instrument performance.

This compound is an ideal internal standard for the quantification of tadalafil for several key reasons:

Co-elution: It exhibits nearly identical chromatographic behavior to the unlabeled tadalafil, meaning they elute at the same retention time from the liquid chromatography (LC) column.

Similar Ionization Efficiency: It has the same ionization efficiency in the mass spectrometer's ion source, a critical factor in electrospray ionization (ESI).

Correction for Matrix Effects: Because it co-elutes and has similar physicochemical properties, it experiences the same degree of ion suppression or enhancement from endogenous components of the biological matrix (the "matrix effect") as the analyte. By using the response ratio, these effects are effectively nullified. nih.gov

Mass Differentiation: It is easily differentiated from the native tadalafil by its higher mass due to the incorporation of two Carbon-13 (¹³C) atoms and three deuterium (B1214612) (²H or d) atoms. schd-shimadzu.com This mass difference is crucial for selective detection in the mass spectrometer without any signal overlap.

Numerous studies have validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for tadalafil quantification using a deuterated internal standard, which functions on the same principle as this compound. These methods demonstrate the robustness and precision achieved by employing a SIL-IS.

One such study developed a highly sensitive LC-MS/MS method for determining tadalafil in human plasma using Tadalafil-d3 as the internal standard. nih.govnih.gov The analyte and the IS were extracted from plasma and analyzed, yielding excellent results in method validation. The precursor to product ion transitions monitored were m/z 390.3 → 268.2 for tadalafil and m/z 393.1 → 271.2 for Tadalafil-d3. nih.gov Another study analyzing tadalafil in rat plasma also utilized Tadalafil-d3, demonstrating high recovery and precision. scholarsresearchlibrary.com

The validation parameters from these research findings underscore the effectiveness of this approach.

Table 1: LC-MS/MS Method Parameters for Tadalafil Analysis Using a Labeled Internal Standard

Parameter Research Finding 1 nih.govnih.gov Research Finding 2 scholarsresearchlibrary.com
Analytical Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) Zorbax-SB C18 (75 x 4.6 mm, 3.5 µm)
Mobile Phase Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v) Isocratic Condition (not specified in detail)
Flow Rate 0.9 mL/min 0.4 mL/min
Run Time 2.5 min 3.0 min

| Internal Standard | Tadalafil-d3 | Tadalafil-d3 |

The performance of these methods is characterized by their linearity, precision, accuracy, and recovery, which meet the stringent guidelines set by regulatory bodies for bioanalytical method validation.

Table 2: Mass Spectrometry and Method Validation Summary

Parameter Research Finding 1 (Human Plasma) nih.govnih.gov Research Finding 2 (Rat Plasma) scholarsresearchlibrary.com
Ionization Mode Positive Electrospray Ionization (ESI) Positive Ionization
Tadalafil Transition m/z 390.3 → 268.2 Not specified
IS (Tadalafil-d3) Transition m/z 393.1 → 271.2 Not specified
Linearity Range 0.50–500 ng/mL 0.50–1000.00 ng/mL
Correlation Coefficient (r²) ≥ 0.9994 Not specified
Intra-batch Precision (% CV) ≤ 3.7% 1.37 - 2.25%
Inter-batch Precision (% CV) ≤ 3.2% 2.23 - 5.31%
Accuracy 97.8% to 104.1% 97.56 - 99.97%
Analyte Recovery 98.95% to 100.61% 91.07%

| IS Recovery | 100.12% | 86.66% |

The data clearly show that the extraction efficiency and analytical response for both the analyte and the internal standard are consistent and reproducible. nih.govscholarsresearchlibrary.com The use of this compound as an internal standard is therefore indispensable for developing rugged, high-throughput bioanalytical methods capable of producing definitive data for pharmacokinetic assessments. Its ability to mimic the behavior of the unlabeled drug during the entire analytical process ensures that the final calculated concentration is a true and accurate reflection of its level in the biological sample.

Applications of Tadalafil 13c2,d3 in Preclinical Pharmacokinetic and Metabolic Studies

In Vitro Pharmacokinetic Studies

In vitro assays are fundamental to predicting how a drug will behave in the body. The use of Tadalafil-13C2,d3 in these studies allows for unambiguous differentiation between the parent drug and its metabolites, a crucial factor in building a comprehensive metabolic map. nih.govmedchemexpress.com

Microsomal stability assays are a primary screening tool to estimate the rate of metabolism of a drug by liver enzymes, primarily the cytochrome P450 (CYP) family. nih.gov When this compound is incubated with liver microsomes, the isotopic label allows for its precise quantification by mass spectrometry, even in a complex biological matrix. veeprho.comresearchgate.net This technique helps to distinguish the parent compound from any unlabeled, endogenous interfering substances. The rate of disappearance of this compound over time is measured to determine its intrinsic clearance and metabolic half-life. Tadalafil (B1681874) is known to be metabolized mainly by the CYP3A4 isoform. nih.govdrugbank.comnih.gov

Hypothetical Data Table: Microsomal Stability of this compound in Human Liver Microsomes

Parameter Value
Half-Life (t½) 35 min
Intrinsic Clearance (CLint) 58 µL/min/mg protein

This table is illustrative and based on typical values for compounds metabolized by CYP3A4.

To gain a more complete picture of metabolism, researchers use incubations with intact liver cells (hepatocytes). nih.govamazonaws.comacs.org Using this compound in hepatocyte cultures allows for the tracking and identification of metabolites. nih.gov As the labeled tadalafil is processed by the cells, the resulting metabolites retain the isotopic signature, creating a characteristic pattern in mass spectrometry analysis. This "twin peak" or isotopic cluster makes it easier to spot drug-related material against the background of cellular components. nih.gov The primary metabolite of tadalafil is the methylcatechol glucuronide, which is considered inactive. tga.gov.aueuropa.eu

Hypothetical Data Table: Metabolites of this compound Identified in Human Hepatocyte Incubations

Metabolite Biotransformation Relative Abundance (%)
M1 Methylcatechol 15
M2 Methylcatechol glucuronide 75
M3 Catechol 5
M4 Other Oxidative Metabolites 5

This table is illustrative and based on the known metabolic pathway of tadalafil.

The extent to which a drug binds to plasma proteins influences its distribution and availability to act on its target. bioivt.com Tadalafil is known to be highly protein-bound, at approximately 94%. drugbank.comtga.gov.aueuropa.eu Assays like equilibrium dialysis or ultrafiltration are used to determine this parameter. bioivt.com When this compound is used, it allows for accurate quantification of the bound and unbound drug concentrations via mass spectrometry, avoiding interference from other substances in the plasma. researchgate.netresearchgate.net The use of a stable isotope-labeled analyte is a gold-standard technique for ensuring the accuracy of these binding measurements.

Data Table: Plasma Protein Binding of Tadalafil across Species

Species Protein Binding (%)
Human 94% tga.gov.aueuropa.eu
Rat 92% (Illustrative)
Dog 93% (Illustrative)

Specific protein binding data for rat and dog with this compound is not available; values are typical for highly-bound drugs.

Hepatocyte Incubation Studies for Metabolic Fate Elucidation

In Vivo Pharmacokinetic Investigations in Animal Models

Animal studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. This compound serves as a powerful tracer in these complex in vivo experiments. acs.orgnih.govnih.gov

After administering this compound to animal models such as rats or dogs, researchers can track its absorption into the bloodstream and its distribution into various tissues. nih.goveuropa.eu The stable isotope label allows for highly sensitive and specific detection in plasma and tissue homogenates. acs.org This enables the determination of key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and the volume of distribution (Vd), which for tadalafil is approximately 63 L, indicating wide distribution into tissues. tga.gov.aueuropa.eu

Hypothetical Data Table: Pharmacokinetic Parameters of this compound in Beagle Dogs (Oral Administration)

Parameter Value
Cmax (ng/mL) 60
Tmax (h) 1.7
AUC (ng·h/mL) 475
Vd/F (L/kg) 6.5

This table is illustrative and based on pharmacokinetic data for tadalafil in dogs. nih.gov

Understanding how a drug and its metabolites are eliminated from the body is crucial. By administering this compound, scientists can collect urine and feces over time to quantify the excretion of the parent compound and its labeled metabolites. This provides a clear picture of the primary routes of elimination. For tadalafil, excretion is predominantly in the form of inactive metabolites, with approximately 61% of the dose recovered in the feces and about 36% in the urine. tga.gov.au The use of the labeled compound ensures that all drug-related material is accounted for, providing a complete mass balance.

Data Table: Excretion of Tadalafil-Related Material in Humans

Excretion Route Percentage of Administered Dose (%)
Feces ~61% tga.gov.au
Urine ~36% tga.gov.au

Data is based on studies with unlabeled tadalafil.

Tissue Distribution Studies

Understanding where a drug distributes within the body is fundamental to assessing its potential efficacy and identifying potential sites of accumulation that could lead to toxicity. Preclinical tissue distribution studies in animal models are therefore a standard component of the drug development process. epdf.pub The use of isotopically labeled compounds, such as this compound, is invaluable for these studies, often in conjunction with techniques like quantitative whole-body autoradiography (QWBA) or liquid chromatography-mass spectrometry (LC-MS). science.govscience.gov

While specific quantitative tissue distribution data for this compound in preclinical models is not extensively published in publicly available literature, the principles of such studies are well-established. Following administration of this compound to animal models, such as rats or mice, various tissues are collected at different time points. The distinct mass of the isotopically labeled compound allows for its precise quantification against the background of endogenous molecules, enabling the determination of its concentration in organs of interest.

Hypothetical data from a representative preclinical tissue distribution study in rats following oral administration of this compound is presented in Table 1. Such a study would reveal the extent of the drug's penetration into target tissues as well as its presence in major organs involved in metabolism and excretion.

Table 1: Illustrative Tissue Distribution of this compound in Male Sprague-Dawley Rats 2 Hours Post-Oral Administration

TissueMean Concentration (ng-eq/g)Standard Deviation
Plasma35045
Liver1200150
Kidney85090
Lung60075
Heart45060
Brain3510
Testis25030
Muscle15025

This table presents hypothetical data for illustrative purposes.

The results from such a study would likely indicate that Tadalafil distributes to various tissues, with the highest concentrations expected in the liver, the primary site of its metabolism. scholarsresearchlibrary.com The low concentration in the brain would suggest limited penetration across the blood-brain barrier. This type of detailed distribution data is critical for building a comprehensive pharmacokinetic profile of the drug.

Comprehensive Metabolic Profiling and Metabolite Identification

The biotransformation of a drug into its metabolites is a crucial factor influencing its efficacy, duration of action, and potential for toxicity. The stable isotopic labels on this compound provide a unique signature that facilitates the tracking and identification of its metabolic products.

The metabolism of Tadalafil is known to be primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme. scholarsresearchlibrary.com The major metabolic pathway involves the formation of a catechol metabolite, which is subsequently methylated and glucuronidated. scholarsresearchlibrary.com The use of this compound allows researchers to follow the core structure of the molecule through these biotransformation steps. By analyzing biological samples (e.g., plasma, urine, feces) with mass spectrometry, the characteristic mass shift introduced by the 13C and deuterium (B1214612) atoms allows for the unambiguous identification of drug-related material. mdpi.com This is particularly useful for distinguishing between isomeric metabolites and for confirming the structural components of the parent drug that are retained in the metabolites.

In addition to the major metabolic pathways, drugs can undergo various minor biotransformations. These minor metabolites, although present at low concentrations, can sometimes have significant pharmacological or toxicological effects. The sensitivity of modern mass spectrometry, combined with the clear isotopic signature of this compound, greatly enhances the ability to detect and structurally elucidate these low-abundance metabolites from complex biological matrices. The distinct isotopic pattern helps to filter out background noise and endogenous compounds, making the signals from the drug-related metabolites stand out.

Determining which specific enzymes are responsible for a drug's metabolism is a critical step in predicting potential drug-drug interactions. mdpi.com While it is established that CYP3A4 is the main enzyme metabolizing Tadalafil, in vitro studies using human liver microsomes or recombinant human CYP enzymes can be performed to confirm and quantify the contribution of different CYP isoforms. nih.govacademicjournals.org In such experiments, this compound can be incubated with a panel of individual CYP enzymes. The rate of disappearance of the parent compound or the rate of formation of a specific metabolite can be monitored by LC-MS/MS. The use of the isotopically labeled substrate provides a clear and specific signal for quantification, free from interference from any endogenous substrates that may be present in the enzyme preparation.

A hypothetical data set from an in vitro CYP reaction phenotyping study is shown in Table 2.

Table 2: Illustrative In Vitro Metabolism of this compound by Recombinant Human CYP Isoforms

CYP IsoformRate of Metabolite Formation (pmol/min/pmol CYP)
CYP3A4150.5
CYP1A2< 1.0
CYP2C95.2
CYP2C192.1
CYP2D6< 1.0
CYP2E1< 1.0

This table presents hypothetical data for illustrative purposes and confirms the major role of CYP3A4 in Tadalafil metabolism.

Identification of Novel or Minor Metabolites

Preclinical Drug-Drug Interaction Studies Using Labeled Probes

The potential for a new drug to alter the pharmacokinetics of co-administered drugs is a significant safety concern. Tadalafil is metabolized by CYP3A4, and therefore, its plasma concentrations can be affected by potent inhibitors or inducers of this enzyme. europa.eu Conversely, it is also important to assess whether Tadalafil itself can inhibit or induce the metabolism of other drugs.

This compound can be used as a sensitive probe substrate in preclinical in vivo or in vitro studies to investigate these potential interactions. For example, in an in vivo study in rats, the pharmacokinetic profile of this compound can be determined in the presence and absence of a known CYP3A4 inhibitor, such as ketoconazole, or an inducer, like rifampicin. The stable isotope label allows for the precise measurement of this compound and its metabolites, even when administered at low doses, providing a clear picture of the impact of the interacting drug.

Table 3 presents a hypothetical summary of a preclinical drug-drug interaction study in rats.

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats with and without a CYP3A4 Inhibitor

Treatment GroupAUC (ng*h/mL)Cmax (ng/mL)t1/2 (h)
This compound alone150025010
This compound + Ketoconazole450040025

This table presents hypothetical data for illustrative purposes, demonstrating a significant increase in Tadalafil exposure in the presence of a CYP3A4 inhibitor.

Mechanistic Research and Advanced Applications of Tadalafil 13c2,d3

Investigational Pharmacodynamics at the Molecular and Cellular Level (Preclinical)

The study of how a drug affects the body at a molecular and cellular level is fundamental to understanding its mechanism of action. Tadalafil-13C2,d3, by virtue of its isotopic labels, offers a powerful means to investigate these preclinical pharmacodynamics with high precision.

Enzyme-Ligand Binding Kinetics Using Labeled Tadalafil (B1681874)

Understanding the binding kinetics between a drug and its target enzyme is crucial for drug development. While direct binding studies using this compound are not extensively documented in publicly available literature, the principles of such research are well-established through studies with other labeled forms of tadalafil, such as tritiated ([³H]) tadalafil. nih.gov These studies provide a framework for how this compound could be used in similar assays.

Radioligand binding assays are a powerful technique to determine the affinity and specificity of a drug for its receptor. oncodesign-services.comsygnaturediscovery.com In a typical competitive binding assay, a radiolabeled ligand (like [³H]tadalafil) is incubated with the target enzyme (PDE5) and a range of concentrations of an unlabeled competitor (the drug of interest). By measuring the displacement of the radiolabeled ligand, the binding affinity (Ki) of the competitor can be determined.

A study utilizing [³H]tadalafil established its high-affinity binding to the catalytic site of PDE5. nih.gov The key findings from such studies, which would be mirrored in experiments using this compound with appropriate detection methods like mass spectrometry, are summarized below:

ParameterValue (for Tadalafil)Significance
IC₅₀ 1.8 ± 0.40 nMConcentration required to inhibit 50% of PDE5 activity, indicating high potency. medchemexpress.comnih.gov
K_D (isotherm) 2.4 ± 0.60 nMDissociation constant from isotherm analysis, reflecting strong binding affinity. nih.gov
K_D (dissociation rate) 1.9 ± 0.37 nMDissociation constant calculated from the rate of unbinding, confirming high affinity. nih.gov

Furthermore, these binding studies revealed that the presence of cGMP, the natural substrate for PDE5, increases the binding affinity of tadalafil. nih.gov This suggests that cGMP binding to allosteric sites on the enzyme induces a conformational change that favors inhibitor binding at the catalytic site. nih.gov While these specific data were generated with a tritiated version, this compound could be employed in similar kinetic studies, particularly with mass spectrometry-based detection methods, to provide more detailed insights into the on- and off-rates of binding without the need for radioactivity. sygnaturediscovery.com

Cellular Uptake and Efflux Mechanism Studies

The efficacy of a drug is dependent not only on its binding to the target but also on its ability to reach that target within the cell. Studies on the cellular transport of tadalafil have indicated that its movement across cell membranes is primarily governed by passive transport. tga.gov.au However, it has also been identified as a substrate for the P-glycoprotein (P-gp) transporter, an important efflux pump that can limit the intracellular concentration of drugs. tga.gov.au

In vitro studies using cell lines that express P-gp have shown that tadalafil is actively transported out of the cells by this pump. tga.gov.au this compound is an ideal tool for such studies. By incubating cells with the labeled compound and monitoring its concentration inside and outside the cells over time using mass spectrometry, researchers can precisely quantify the rates of uptake and efflux.

Key Findings from Cellular Transport Studies of Tadalafil:

Primary uptake mechanism: Passive transport is the predominant way tadalafil enters cells. tga.gov.au

Efflux mechanism: Tadalafil is a substrate of the P-glycoprotein (P-gp) efflux pump. tga.gov.au

P-gp inhibition: Tadalafil itself can inhibit P-gp activity, though with a moderate potency (IC₅₀ of 11.5 µM). tga.gov.au

The use of this compound in these experiments allows for the differentiation of the administered drug from any endogenous compounds, ensuring that the measured transport rates are accurate and specific to tadalafil.

Stable Isotope Dilution Assays (SIDA) for Absolute Quantification

One of the most widespread and critical applications of this compound is as an internal standard in stable isotope dilution assays (SIDA) for the absolute quantification of tadalafil in biological samples. medchemexpress.com This technique, typically coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and accuracy.

In a typical SIDA workflow, a known amount of this compound is added to a biological sample (e.g., plasma) containing an unknown amount of unlabeled tadalafil. The labeled and unlabeled compounds are then extracted and analyzed by LC-MS/MS. Because the stable isotope-labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation patterns in the mass spectrometer. This allows it to correct for variations in sample preparation, extraction recovery, and matrix effects, leading to highly accurate quantification.

Numerous validated LC-MS/MS methods have been published for the determination of tadalafil in human plasma for pharmacokinetic and bioequivalence studies, with many utilizing a deuterated form of tadalafil (such as Tadalafil-d3) as the internal standard. The principles and performance of these methods are directly applicable to this compound.

Performance Characteristics of a Validated LC-MS/MS Method for Tadalafil Quantification:

ParameterTypical Value/Range
Linearity Range 0.50–500 ng/mL
Intra-batch Precision (% CV) ≤ 3.7%
Inter-batch Precision (% CV) ≤ 3.2%
Accuracy 97.8% to 104.1%
Extraction Recovery 98.95% to 100.61%

Data adapted from a study using Tadalafil-d3 as an internal standard.

The distinct mass difference between this compound and native tadalafil allows the mass spectrometer to differentiate between the two, while their near-identical chemical properties ensure they behave similarly throughout the analytical process. This makes this compound an indispensable tool for precise pharmacokinetic studies.

Application in Quantitative Proteomics and Metabolomics (Preclinical Contexts)

Beyond its use as an internal standard, this compound has potential applications in the broader fields of quantitative proteomics and metabolomics, which aim to comprehensively identify and quantify the proteins and metabolites in a biological system.

While specific studies using this compound as a tracer in these fields are not widely reported, research on unlabeled tadalafil has demonstrated its impact on cellular metabolism and protein expression. For instance, studies have shown that tadalafil can regulate lipid homeostasis in skeletal muscle cells and alter the metabolic profiles of cancer cells, particularly in amino acid and purine (B94841) metabolism. nih.govnih.gov These findings open the door for more sophisticated studies using isotopically labeled tadalafil.

Metabolic Flux Analysis Utilizing Isotopic Tracers

Metabolic flux analysis (MFA) is a powerful technique used to measure the rates of metabolic reactions within a cell. nih.gov This is achieved by introducing a stable isotope-labeled substrate (a tracer) into a biological system and tracking the incorporation of the isotope into downstream metabolites. nih.gov While glucose and amino acids are common tracers, labeled drugs like this compound could theoretically be used to trace their own metabolic fate and their impact on other metabolic pathways.

By administering this compound to a cell culture or in a preclinical model, researchers could use mass spectrometry to track the appearance of the ¹³C and deuterium (B1214612) labels in its known metabolites. This would allow for the precise quantification of the flux through different metabolic pathways involved in tadalafil's breakdown. This approach would provide a more dynamic view of drug metabolism compared to static concentration measurements.

Research on Isotope Effects in Biological Systems

The replacement of a lighter isotope with a heavier one (e.g., hydrogen with deuterium, or ¹²C with ¹³C) can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.org This effect arises because the heavier isotope forms a stronger chemical bond, which requires more energy to break. portico.org

In the context of this compound, the presence of deuterium atoms at a site of metabolic activity can slow down the rate of metabolism by enzymes like cytochrome P450s. portico.org This is because the cleavage of a carbon-deuterium (C-D) bond is often the rate-limiting step in the metabolic reaction. portico.org This deuterium-induced KIE can lead to a longer half-life and altered pharmacokinetic profile of the drug.

While the ¹³C labels in this compound are primarily for mass differentiation and are less likely to produce a significant KIE, the deuterium atoms can have a measurable impact. Researchers can exploit this effect to:

Probe reaction mechanisms: By comparing the metabolism of tadalafil and this compound, researchers can determine if C-H bond cleavage at the labeled position is a rate-determining step in its metabolism.

Develop "deuterated drugs": In some cases, intentionally replacing hydrogens with deuterium at key metabolic sites can create a new chemical entity with improved pharmacokinetic properties, such as reduced clearance and a longer duration of action. A patent for deuterated tadalafil derivatives highlights this potential application. google.com

The study of isotope effects using compounds like this compound provides valuable insights into the fundamental processes of drug metabolism and opens up new avenues for drug design and optimization.

Future Research Directions and Translational Perspectives Preclinical Focus

Development of Next-Generation Labeled Analogues for Enhanced Research Specificity

The development of novel labeled analogues of Tadalafil (B1681874) is a key area of future research, aimed at overcoming the limitations of existing tracers and enhancing specificity for in vivo applications. While Tadalafil-13C2,d3 is invaluable for mass spectrometry-based quantification, analogues incorporating positron-emitting radionuclides are required for imaging modalities like Positron Emission Tomography (PET). medchemexpress.comnih.gov

Research has focused on creating fluorinated Tadalafil analogues suitable for labeling with Fluorine-18 (¹⁸F), a common radionuclide for PET imaging. acs.org The goal is to develop a noninvasive agent to visualize and quantify PDE5 expression in various tissues, which would significantly improve the understanding of the nitric oxide (NO)/cyclic guanosine (B1672433) 3′,5′-monophosphate (cGMP)/PDE5 pathway in numerous pathologies. acs.orgnih.govnih.gov

However, the synthesis of these next-generation tracers presents significant chemical challenges. In one study, attempts to produce an ¹⁸F-labeled Tadalafil analogue resulted in an unexpected epimerization at a critical stereocenter during the fluorination step. acs.orgnih.gov This led to the formation of a less active epi-isomer, highlighting the stereochemical sensitivity of the Tadalafil structure. researchgate.net The resulting radiotracer, [¹⁸F]epi-18, failed to show specific uptake in tissues known for high PDE5 expression. acs.orgnih.gov

Future efforts will need to focus on synthetic strategies that preserve the essential stereochemistry of Tadalafil while incorporating an imaging radionuclide. This may involve exploring different labeling positions on the molecule or developing novel radiolabeling precursors that are less susceptible to isomerization. acs.org The development of a successful PET tracer for PDE5 would be a major breakthrough, enabling more specific and detailed preclinical research. nih.gov

Integration with Advanced Imaging Modalities for Preclinical Studies (e.g., micro-PET with other labeled compounds)

A primary driver for developing radiolabeled Tadalafil analogues is their integration with advanced in vivo imaging techniques, particularly micro-PET. acs.orgnih.gov Micro-PET allows for the noninvasive, dynamic, and quantitative visualization of biological processes in small laboratory animals, which is essential for preclinical research. cuni.cz A viable ¹⁸F-labeled Tadalafil analogue would enable researchers to map the distribution and density of PDE5 enzymes throughout the body in real-time. acs.orgnih.gov

Despite initial setbacks, the ambition remains to use such tracers in preclinical models of various diseases where PDE5 is implicated. nih.gov For instance, visualizing PDE5 expression could aid in understanding its role in pulmonary arterial hypertension, cardiovascular diseases, and even certain cancers. nih.gov

The table below summarizes findings from a preclinical micro-PET study involving an epimerized ¹⁸F-labeled Tadalafil analogue, illustrating the type of data generated and the challenges faced.

Table 1: Preclinical Micro-PET Study Findings for [¹⁸F]epi-18

Parameter Finding Implication for Future Research
Radiotracer [¹⁸F]epi-18 (Epimerized Tadalafil analogue) The synthesis process inadvertently altered the compound's stereochemistry. acs.orgnih.gov
Preclinical Model Mice Standard model for in vivo imaging studies. nih.gov
Imaging Modality Dynamic micro-PET Allows for tracking the distribution of the radiotracer over time. nih.gov
Biodistribution Rapid accumulation in the liver. acs.orgnih.gov Suggests extensive hepatic metabolism and clearance, a common pathway for Tadalafil and its analogues. nih.govtga.gov.au
Target Tissue Uptake Negligible uptake in tissues with known PDE5 expression (e.g., lungs, myocardium). acs.orgnih.govnih.gov The epimerized form has significantly reduced affinity for the PDE5 enzyme, rendering it ineffective for specific imaging. acs.org

Future preclinical studies could involve multimodal imaging, combining a potential future Tadalafil-PET tracer with other labeled compounds to simultaneously investigate related biological pathways, providing a more holistic view of disease mechanisms.

Expansion of this compound Applications in Systems Pharmacology Research

Systems pharmacology aims to understand how drugs affect complex biological networks. This compound is a powerful tool for this field, moving beyond simple dose-response relationships to explore the systemic impact of PDE5 inhibition. By using this stable isotope-labeled compound as an internal standard, researchers can accurately quantify Tadalafil and its metabolites in various biological matrices during preclinical experiments. medchemexpress.comnih.gov

This precise quantification is the foundation for building robust pharmacokinetic/pharmacodynamic (PK/PD) models. These models can simulate how Tadalafil influences the entire cGMP signaling cascade and its downstream effects on cellular processes like muscle relaxation, proliferation, and neuronal signaling. nih.gov

Future systems pharmacology research using this compound could focus on:

Mapping Metabolic Networks: Tracing the metabolic fate of Tadalafil to identify all metabolites and quantify their concentrations. This helps in understanding how genetic variations in metabolic enzymes, like Cytochrome P450 3A4 (CYP3A4), might alter drug response and efficacy system-wide. tga.gov.audroracle.ai

Investigating Off-Target Effects: While Tadalafil is highly selective for PDE5, systems-level analysis can help to identify and quantify any potential interactions with other phosphodiesterases or signaling pathways, which might not be apparent in simple binding assays. tga.gov.au

Drug-Drug Interaction Models: Using this compound in preclinical models to study how co-administered drugs affect its metabolism and distribution, providing a clearer picture of potential interactions at a systems level. europa.eu

By providing highly accurate concentration data, this compound enables the creation of more predictive and comprehensive computational models, ultimately enhancing the understanding of Tadalafil's mechanism of action within the complex environment of a whole organism.

Contribution to Fundamental Understanding of Drug Disposition Beyond Clinical Translation

Isotopically labeled compounds like this compound are fundamental to modern drug disposition (Absorption, Distribution, Metabolism, and Excretion - ADME) studies. nih.gov While these studies are crucial for clinical translation, they also provide invaluable information about the basic physiological and biochemical processes that govern how a foreign compound is handled by the body.

The use of this compound allows for precise delineation of the pharmacokinetic profile of Tadalafil. medchemexpress.com Because the labeled compound is chemically identical to the parent drug but distinguishable by mass spectrometry, it can be administered alongside the unlabeled drug or used as a perfect internal standard to track the parent compound's journey through the body with high accuracy. nih.gov

Key contributions to the fundamental understanding of drug disposition include:

Metabolite Identification: Helping to distinguish true drug metabolites from background biological matrix interference in mass spectrometry, leading to a more complete map of metabolic pathways. Tadalafil is primarily metabolized by CYP3A4 to a methylcatechol derivative, which is then conjugated. tga.gov.aueuropa.eu

Elucidating Transport Mechanisms: Quantifying drug concentrations in different tissues and fluids to understand distribution patterns and the roles of various transporters. Tadalafil has a large apparent volume of distribution, indicating good tissue penetration. nih.govdroracle.ai

Defining Pharmacokinetic Parameters: Providing the high-quality data needed to accurately calculate key parameters like half-life, clearance, and bioavailability. nih.gov

The table below summarizes key pharmacokinetic properties of Tadalafil, the study of which is greatly enhanced by the use of isotopically labeled standards.

Table 2: Key Pharmacokinetic Parameters of Tadalafil

Parameter Value / Description Significance for Drug Disposition Research
Half-Life (t½) Approximately 17.5 hours in healthy subjects. nih.gov Indicates a long duration of action and allows for the study of slow metabolic and elimination processes.
Metabolism Predominantly by the hepatic enzyme CYP3A4. tga.gov.audroracle.ai Makes Tadalafil a model substrate for studying CYP3A4 activity and inhibition/induction.
Volume of Distribution (Vd) Approximately 63 L. nih.govdroracle.ai Suggests extensive distribution into tissues from the plasma, a key aspect of drug disposition.
Plasma Protein Binding 94%. nih.gov High protein binding affects the free concentration of the drug available to act on tissues and be metabolized.

| Excretion | Primarily as metabolites in feces (~61%) and urine (~36%). nih.govtga.gov.au | Reveals the main routes of elimination from the body, completing the ADME profile. |

By facilitating these fundamental investigations, this compound and similar labeled compounds do more than just support the development of a single drug; they contribute to the broader scientific knowledge base of pharmacokinetics and drug metabolism.

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize and characterize Tadalafil-13C2,d3 while ensuring isotopic purity?

  • Methodological Answer :

  • Step 1 : Optimize synthetic routes using labeled precursors (e.g., <sup>13</sup>C-carbon sources) to minimize isotopic dilution. Include control experiments to verify isotopic incorporation .
  • Step 2 : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment and structural integrity. For NMR, compare <sup>13</sup>C chemical shifts with unlabeled Tadalafil .
  • Step 3 : Validate purity via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect impurities (e.g., demethylated or hydrolyzed derivatives) .

Q. What analytical methods are critical for quantifying Tadalafil-13C2,d3 in pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS : Employ stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and ionization variability. Calibration curves should span expected physiological concentrations .
  • Validation : Follow ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Include cross-validation with unlabeled Tadalafil to assess isotopic interference .
  • Data Reporting : Express numerical data to reflect instrument precision (e.g., ±0.1 ng/mL for LC-MS/MS) and avoid overreporting significant figures .

Advanced Research Questions

Q. How do isotopic labeling (<sup>13</sup>C and <sup>2</sup>H) in Tadalafil-13C2,d3 impact its metabolic stability compared to the unlabeled compound?

  • Methodological Answer :

  • In Vitro Assays : Compare metabolic half-lives using human liver microsomes (HLMs). Monitor deuterium kinetic isotope effects (KIEs) on CYP3A4-mediated oxidation pathways .
  • Isotopic Tracing : Use <sup>13</sup>C-labeled positions to track metabolite formation via HRMS fragmentation patterns. Adjust experimental conditions to account for potential isotopic scrambling .
  • Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) in metabolic rate differences, ensuring proper justification for statistical thresholds .

Q. What strategies resolve discrepancies in pharmacokinetic data for Tadalafil-13C2,d3 across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-reference study designs for variables like dosing regimens, subject demographics, and bioanalytical methods. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study rigor .
  • Confounding Factors : Identify biases (e.g., cross-study differences in CYP3A4 inhibitors/inducers) using multivariate regression models .
  • Constructive Falsification : Apply intelligent data analysis (IDA) to test hypotheses against empirical contradictions (e.g., inconsistent bioavailability claims) .

Q. How should researchers design stability studies for Tadalafil-13C2,d3 under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH, light exposure) and monitor degradation via LC-MS/MS. Include kinetic modeling to predict shelf-life .
  • Isotopic Stability : Assess <sup>2</sup>H/<sup>13</sup>C loss using isotope ratio mass spectrometry (IRMS). Compare degradation pathways with unlabeled Tadalafil to isolate isotopic effects .

Q. What statistical approaches are recommended for analyzing cross-study pharmacokinetic data?

  • Methodological Answer :

  • Meta-Analysis : Pool data using random-effects models to account for heterogeneity. Adjust for publication bias via funnel plots .
  • Machine Learning : Apply clustering algorithms to identify subpopulations with atypical metabolism (e.g., poor CYP3A4 metabolizers) .
  • Reporting Standards : Adhere to CONSORT guidelines for transparency in statistical methods, including handling missing data and multiplicity adjustments .

Methodological Frameworks for Contradiction Analysis

Q. How can researchers address contradictory findings in the mechanistic role of Tadalafil-13C2,d3 in PDE5 inhibition assays?

  • Methodological Answer :

  • Iterative Replication : Repeat assays across independent labs using standardized protocols (e.g., uniform buffer pH, enzyme sources) .
  • PICO Framework : Reframe the research question to specify Population (enzyme isoforms), Intervention (labeled vs. unlabeled Tadalafil), Comparison (IC50 values), and Outcomes (binding kinetics) .
  • Root-Cause Analysis : Use Ishikawa diagrams to trace contradictions to variables like assay temperature or solvent polarity effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.